Cas no 2171369-08-5 (4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid
- EN300-1485876
- 2171369-08-5
- 4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
-
- Inchi: 1S/C23H26N2O5/c1-14(11-12-21(26)27)24-22(28)15(2)25-23(29)30-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14?,15-/m1/s1
- InChI Key: GMPVBNLMTZBAFK-YSSOQSIOSA-N
- SMILES: O(C(N[C@H](C)C(NC(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 410.18417193g/mol
- Monoisotopic Mass: 410.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 603
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 3.1
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1485876-0.25g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1485876-5.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1485876-1000mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 1000mg |
$842.0 | 2023-09-28 | ||
Enamine | EN300-1485876-2.5g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1485876-10.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1485876-0.1g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1485876-0.5g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1485876-0.05g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1485876-1.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1485876-100mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid |
2171369-08-5 | 100mg |
$741.0 | 2023-09-28 |
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid
Introduction to 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic Acid (CAS No. 2171369-08-5)
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171369-08-5, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural complexity of this molecule, characterized by its 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid backbone, suggests potential applications in the design of novel therapeutic agents.
The< strong>fluoren-9-yl moiety in the molecular structure is particularly noteworthy, as it is known for its stability and ability to enhance the bioavailability of attached molecules. This feature has been leveraged in various drug development projects, where the fluorene group serves as a pharmacophore to improve the pharmacokinetic properties of lead compounds. The methoxycarbonyl group further contributes to the compound's functionality, providing a site for further chemical modifications that can fine-tune its biological activity.
In recent years, there has been a growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological functions while offering improved stability and efficacy. The< strong>4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid structure exhibits characteristics that make it an excellent candidate for peptidomimetic research. Its ability to interact with biological targets in a manner similar to natural peptides while being more resistant to degradation makes it a valuable tool in drug discovery.
The< strong>CAS number 2171369-08-5 provides a unique identifier for this compound, facilitating its use in scientific literature and patent applications. This standardized nomenclature ensures that researchers around the world can accurately reference and utilize this molecule in their studies. The CAS system is maintained by the Chemical Abstracts Service, a division of the American Chemical Society, and is widely recognized as the authoritative source for chemical substance identification.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized in the laboratory. The< strong>4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid structure has been subjected to various computational studies aimed at understanding its interactions with biological targets. These studies have provided valuable insights into how the molecule can be optimized for better binding affinity and reduced toxicity.
The synthesis of< strong>4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), has made it possible to construct complex molecules like this one with greater efficiency and scalability. These techniques have revolutionized the field of organic synthesis, enabling the rapid production of novel compounds for research and development.
The< strong>CAS number 2171369-08-5 compound has been studied for its potential applications in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Its unique structure allows it to interact with multiple biological pathways simultaneously, making it a promising candidate for multifunctional drug design. Researchers are exploring ways to leverage this compound's properties to develop new treatments that address complex diseases more effectively than existing therapies.
In conclusion, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid (CAS No. 2171369-08-5) is a fascinating molecule with significant potential in pharmaceutical research. Its structural features, combined with its predicted biological activities, make it an attractive candidate for further study and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery of new drugs that improve human health.
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